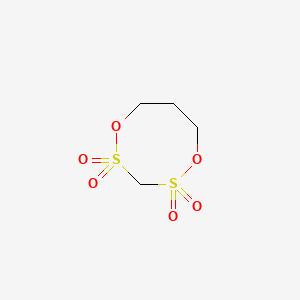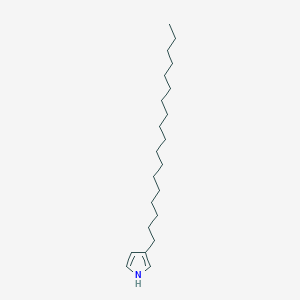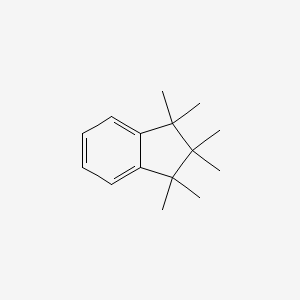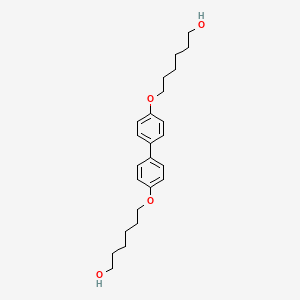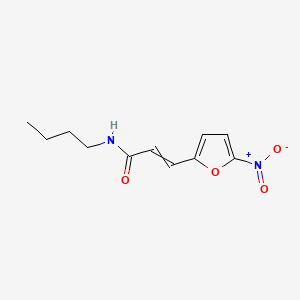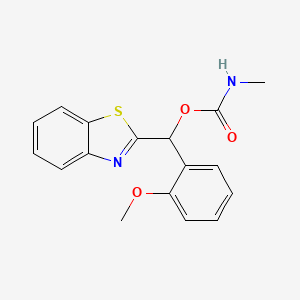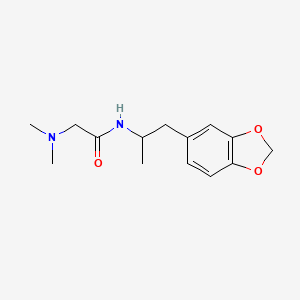![molecular formula C10H16O B14345867 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol CAS No. 91055-72-0](/img/structure/B14345867.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol is a bicyclic alcohol compound with the molecular formula C10H16O. It is also known as borneol, a naturally occurring organic compound found in various essential oils. Borneol has a camphor-like odor and is used in traditional medicine, perfumery, and as a chemical intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent, under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction of borneol from natural sources such as essential oils of plants like Dryobalanops aromatica. The extraction process includes steam distillation followed by purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: Borneol can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to isoborneol using reducing agents such as sodium borohydride.
Substitution: Borneol can undergo substitution reactions, such as esterification with acetic anhydride to form borneol acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Borneol acetate.
Applications De Recherche Scientifique
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol has various scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Used in traditional medicine for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparaison Avec Des Composés Similaires
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol can be compared with similar compounds such as:
Camphor: An oxidized form of borneol, used in similar applications but with different chemical properties.
Isoborneol: A reduced form of borneol, with similar uses but different reactivity.
Borneol acetate: An esterified form of borneol, used in perfumery and flavoring.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in various fields.
Propriétés
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7-8,11H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQCBPMMANSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C1(C=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341377 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91055-72-0 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
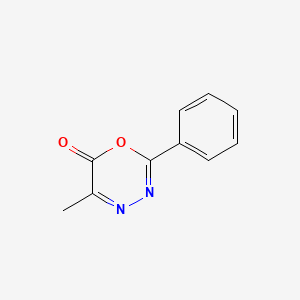
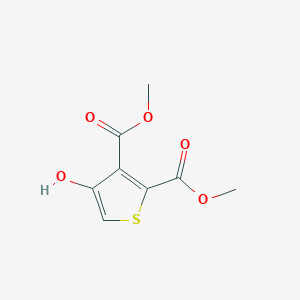
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
